1-[(tert-Butoxy)carbonyl]-5-(3,5-dimethylpiperidin-1-yl)piperidine-3-carboxylic acid
Description
This compound is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position, a 3,5-dimethylpiperidin-1-yl substituent at the 5-position, and a carboxylic acid moiety at the 3-position. Such structures are commonly employed in medicinal chemistry as intermediates for drug discovery, particularly in the synthesis of protease inhibitors or receptor modulators due to their stereochemical complexity and functional group diversity.
Properties
Molecular Formula |
C18H32N2O4 |
|---|---|
Molecular Weight |
340.5 g/mol |
IUPAC Name |
5-(3,5-dimethylpiperidin-1-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid |
InChI |
InChI=1S/C18H32N2O4/c1-12-6-13(2)9-19(8-12)15-7-14(16(21)22)10-20(11-15)17(23)24-18(3,4)5/h12-15H,6-11H2,1-5H3,(H,21,22) |
InChI Key |
RJBGHKKPVSPMBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN(C1)C2CC(CN(C2)C(=O)OC(C)(C)C)C(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
Starting Materials and Key Intermediates
- The synthesis typically begins from Boc-protected piperidine carboxylic acids or their derivatives, such as 1-(tert-butoxycarbonyl)piperidine-3,5-dicarboxylic acid or related esters.
- Key intermediates include β-keto esters and β-enamino diketones derived from Boc-protected piperidine acids.
- Meldrum’s acid is often used to activate carboxylic acid groups for esterification or formation of β-keto esters.
- Reagents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) and 4-dimethylaminopyridine (DMAP) facilitate coupling and esterification steps.
Synthetic Routes
Route A: Esterification and β-Enamino Diketone Formation
- Boc-protected piperidine-3-carboxylic acids are converted to β-keto esters by reaction with Meldrum’s acid in the presence of EDC·HCl and DMAP.
- The β-keto esters undergo methanolysis to yield methyl esters.
- Treatment of β-keto esters with N,N-dimethylformamide dimethyl acetal (DMF·DMA) affords β-enamino diketones.
- These intermediates are then reacted with substituted hydrazines to form pyrazole derivatives, which can be further functionalized.
Route B: Selective Hydrolysis and Acid Formation
- Starting from 1-(tert-butyl) 3,5-dimethyl 1,3,5-piperidinetricarboxylate, selective hydrolysis is performed using potassium carbonate in a methanol-water mixture under reflux for 10 hours.
- The reaction mixture is acidified and extracted to isolate 1-(tert-butoxycarbonyl)piperidine-3,5-dicarboxylic acid with high yield (~97%).
Route C: Carbodiimide-Mediated Coupling
- 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid is coupled with amines or amino esters using carbodiimide coupling agents such as EDC·HCl and 1-hydroxybenzotriazole (HOBt) in dichloromethane.
- The reaction is typically conducted at room temperature under nitrogen, followed by workup involving aqueous sodium bicarbonate quenching and organic extraction.
- Purification is often achieved by column chromatography, yielding functionalized piperidine derivatives with yields ranging from 70% to 88% depending on conditions and substrates.
Representative Reaction Conditions and Yields
Research Discoveries and Notes
- The use of Meldrum’s acid in the activation of Boc-protected piperidine carboxylic acids is a well-established method to generate β-keto esters, which serve as versatile intermediates for heterocyclic amino acid synthesis.
- The regioselective formation of β-enamino diketones allows for subsequent cyclization or substitution reactions, expanding the scope of functionalized piperidine derivatives.
- Potassium carbonate-mediated hydrolysis under reflux conditions provides a mild and efficient route to selectively deprotect ester groups without affecting Boc protection.
- Carbodiimide-mediated coupling reactions remain the gold standard for amide bond formation in this class of compounds, with additives like HOBt improving yield and reducing side reactions.
- The combination of these methods allows for modular assembly of complex piperidine carboxylic acids bearing various substituents, including the 3,5-dimethylpiperidin-1-yl group.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
1-[(tert-Butoxy)carbonyl]-5-(3,5-dimethylpiperidin-1-yl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the molecule, leading to different derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
1-[(tert-Butoxy)carbonyl]-5-(3,5-dimethylpiperidin-1-yl)piperidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(tert-Butoxy)carbonyl]-5-(3,5-dimethylpiperidin-1-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Differences
The following table highlights key structural distinctions between the target compound and related analogs:
Key Observations :
- The 3,5-dimethylpiperidin-1-yl group in the target compound introduces steric bulk and basicity, contrasting with the electron-withdrawing methoxycarbonyl group in the analog from .
- The difluoromethyl triazole moiety in adds polarizability and metabolic stability via fluorine atoms, a feature absent in the target compound .
Physicochemical Properties
- Solubility : Compounds with polar groups (e.g., carboxylic acid, methoxycarbonyl) exhibit higher aqueous solubility. The dimethylpiperidinyl group may improve solubility in polar organic solvents due to its basic nitrogen, whereas phenyl-substituted analogs are more lipophilic .
- Reactivity : The Boc group in all compounds serves as a protective moiety for amines, enabling selective deprotection under acidic conditions. The dimethylpiperidinyl substituent may resist oxidation better than electron-rich aromatic rings .
Biological Activity
1-[(tert-Butoxy)carbonyl]-5-(3,5-dimethylpiperidin-1-yl)piperidine-3-carboxylic acid (commonly referred to as Boc-DMPA) is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by two piperidine rings and a carboxylic acid functional group, enhances its solubility and biological activity. This article explores the biological activity of Boc-DMPA, including its pharmacological properties, synthesis pathways, and potential applications.
Structural Overview
The molecular formula of Boc-DMPA is , with a molecular weight of approximately 340.46 g/mol. The compound features:
- tert-butoxycarbonyl (Boc) group: commonly used as a protecting group for amines in organic synthesis.
- Piperidine rings : known for their diverse pharmacological effects, including analgesic and anti-inflammatory properties.
Pharmacological Properties
Boc-DMPA exhibits various biological activities primarily attributed to its piperidine structures. Key pharmacological effects include:
- PDE Inhibition : Similar compounds have demonstrated phosphodiesterase (PDE) inhibitory activity, which is crucial for the treatment of conditions like erectile dysfunction and pulmonary hypertension. PDE5 inhibitors such as vardenafil and sildenafil serve as benchmarks for evaluating the efficacy of Boc-DMPA against PDE enzymes .
- Neuroprotective Effects : Research indicates that piperidine derivatives can exhibit neuroprotective effects, potentially making Boc-DMPA a candidate for treating neurodegenerative diseases .
- Antidepressant Activity : Some studies suggest that piperidine compounds may possess antidepressant-like effects, which could be relevant for developing new antidepressants.
The biological activity of Boc-DMPA is likely mediated through its interaction with specific receptors and enzymes in the body. The presence of the Boc protecting group allows for selective modifications that can enhance binding affinity and specificity towards biological targets.
Synthesis Pathways
The synthesis of Boc-DMPA typically involves several steps, including:
- Formation of Piperidine Derivatives : Starting from commercially available piperidine derivatives, reactions are performed to introduce the Boc group and the carboxylic acid functionality.
- Purification : The product is purified using techniques such as chromatography to ensure high purity for biological evaluations.
The following table summarizes some synthetic routes:
| Step | Reaction Type | Description |
|---|---|---|
| 1 | Protection | Protecting amines using Boc anhydride |
| 2 | Coupling | Formation of di-piperidine derivatives |
| 3 | Acidification | Introduction of carboxylic acid functionality |
| 4 | Purification | Chromatographic techniques to isolate pure compound |
Case Studies
Several studies have investigated the biological activity of compounds similar to Boc-DMPA:
- PDE5 Inhibition Study : A study evaluated the binding affinity of various piperidine derivatives against PDE5. Results indicated that certain modifications could enhance inhibitory potency significantly .
- Neuroprotective Evaluation : In vivo studies demonstrated that piperidine derivatives exhibited protective effects against oxidative stress in neuronal cell lines, suggesting potential applications in neurodegenerative disease therapies .
- Antidepressant-like Effects : Animal models treated with piperidine compounds showed reduced depressive-like behaviors, highlighting the need for further exploration into their mechanisms and therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
